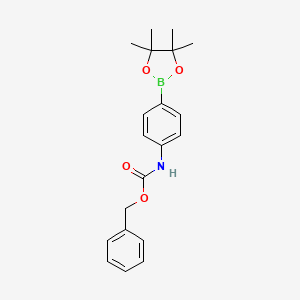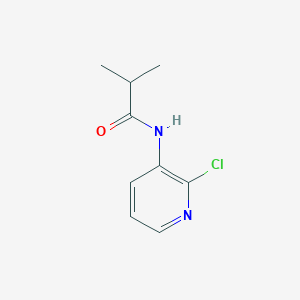
3,5-Dimethoxystyrene
Overview
Description
3,5-Dimethoxystyrene is a chemical compound that serves as a precursor for various synthetic processes. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, which can influence its reactivity and the properties of the derived polymers or compounds.
Synthesis Analysis
The synthesis of derivatives from 3,5-dimethoxystyrene has been explored in several studies. For instance, the compound trans-1,2-Bis(3,5-dimethoxyphenyl)ethene was prepared from 3,5-dimethoxystyrene using a Ru-catalyzed homo-olefin metathesis, yielding a high yield of the E-configurated isomer. This process demonstrates the reactivity of 3,5-dimethoxystyrene in forming more complex structures through olefin metathesis, a valuable reaction in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,5-dimethoxystyrene derivatives can adopt various conformations. In the case of trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, two molecules were found in the crystal structure, each adopting different conformations: s-syn-anti and all-s-anti. These conformations can affect the physical properties and potential applications of the material .
Chemical Reactions Analysis
3,5-Dimethoxystyrene can undergo polymerization reactions to form polymers with specific properties. Anionic polymerization of 3,5-dimethoxystyrene was studied using sec-butyllithium as an initiator, resulting in polymers with predictable molecular weights and narrow molecular weight distributions. These polymers can be further functionalized through lithiation, which proceeds with ease, suggesting potential for creating novel functional polymers for various applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethoxystyrene and its derivatives are influenced by the substituents on the aromatic ring. For example, the presence of methoxy groups can affect the polymerization behavior, as seen in the cationic polymerization of 3,4-dimethoxystyrene by trityl hexachloroantimonate. This reaction is characterized by rapid rates of chain transfer and termination reactions, leading to the formation of stable, substituted indanyl cations . Additionally, the synthesis of 3,5-dimethoxystyrene-linked cyclic ketone derivatives for potential anti-inflammatory drug applications indicates the versatility of this compound in medicinal chemistry .
Scientific Research Applications
Polymerization and Chemical Reactions
3,5-Dimethoxystyrene plays a significant role in various polymerization processes. It has been studied for its behavior in anionic polymerization, where it exhibited immediate initiation reactions and produced polymers with predictable molecular weights and narrow distributions (Takano et al., 1998). Similarly, cationic polymerization of 3,5-dimethoxystyrene was characterized by rapid chain transfer through facile intramolecular cyclization (Rooney, 1983). Additionally, free-radical polymerization of 2,5-dimethoxystyrene has been explored, revealing normal behavior compared to other monomers (Kamogawa & Cassidy, 1964).
Material Synthesis and Characterization
In material science, 3,5-dimethoxystyrene derivatives have been synthesized for potential applications. The synthesis and characterization of 3,5-dimethoxystyrene-linked cyclic ketone derivatives have been explored as new anti-inflammatory drugs (Li Zheng-qing, 2007). Furthermore, the title compound trans-1,2-Bis(3,5-dimethoxyphenyl)ethene was prepared from 3,5-dimethoxystyrene via a Ru-catalysed homo-olefin metathesis (Ritter et al., 2009).
Hydrogen Bonding and Polymer Properties
Studies have also focused on the hydrogen bonding of poly(4-hydroxy-3,5-dimethoxystyrene) and related derivatives, examining their glass transition temperature and heat capacity (Nakamura et al., 1986). This research enhances our understanding of polymer properties and their potential applications.
Spectroscopic Studies
Spectroscopic studies have been conducted on derivatives of 3,5-dimethoxystyrene. For instance, molecular vibrations of 3,5-dibromo-2,6-dimethoxy pyridine were investigated, providing insights into the compound's vibrational frequencies and theoretical calculations (Xavier & Gobinath, 2012).
Applications in Nanotechnology
In nanotechnology, 3,5-dimethoxystyrene derivatives have been used as building blocks for assembling nanocomposites. Molecules with perfect cubic symmetry, including octavinylsilsesquioxane derivatives, have been synthesized using substituted styrenes, including 3,5-dimethoxystyrene (Sulaiman et al., 2008).
Future Directions
Research on 3,5-Dimethoxystyrene and its derivatives is ongoing. For instance, there is research on the use of 3,5-Dimethoxystyrene in the preparation of bio-based styrene alternatives and their free radical polymerization . Another study discusses the visible light-controlled living cationic polymerization of methoxystyrene . These studies indicate that 3,5-Dimethoxystyrene has potential applications in the development of new materials and in green chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3,4-dimethoxystyrene, are typically used in organic synthesis as a monomer in radical polymerization reactions due to the presence of the electron-deficient double bond . The specific targets and their roles for 3,5-Dimethoxystyrene remain to be elucidated.
Mode of Action
It can be inferred from the behavior of similar compounds that it may interact with its targets through the electron-deficient double bond, which is a characteristic feature of these types of compounds
Biochemical Pathways
It has been reported that similar compounds, such as 3,4-dimethoxystyrene, can be used in the biosynthesis of hydroxystyrene derivatives in escherichia coli This suggests that 3,5-Dimethoxystyrene could potentially affect similar pathways, leading to the production of various derivatives
Pharmacokinetics
It is known that similar compounds, such as 3,4-dimethoxystyrene, are found in the cytoplasm and extracellularly once ingested This suggests that 3,5-Dimethoxystyrene could have similar ADME properties, which would impact its bioavailability
Result of Action
It has been reported that similar compounds, such as 3,4-dimethoxystyrene, can have cytostatic and cytotoxic effects, mediated by g2 cell cycle arrest, apoptosis induction, and suppression of autophagy . It is possible that 3,5-Dimethoxystyrene could have similar effects, but this remains to be confirmed.
Action Environment
It is known that similar compounds, such as 3,4-dimethoxystyrene, are typically supplied with 1-2% of the hydroquinone as an additive to prevent oxidation of the compound This suggests that the stability of 3,5-Dimethoxystyrene could also be influenced by environmental factors such as temperature and exposure to oxygen
properties
IUPAC Name |
1-ethenyl-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDWZJCCIAMZIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431125 | |
| Record name | 3,5-dimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40243-87-6 | |
| Record name | 3,5-dimethoxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3,5-Dimethoxystyrene be used to synthesize more complex molecules?
A2: Yes, 3,5-Dimethoxystyrene serves as a valuable building block in organic synthesis []. Researchers have successfully employed it in the synthesis of cyclic ketone derivatives, which hold potential as anti-inflammatory agents []. This highlights the versatility of 3,5-Dimethoxystyrene as a starting material for developing novel compounds with potential biological activities.
Q2: How does the configuration of trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, a derivative of 3,5-Dimethoxystyrene, affect its molecular conformation?
A3: Interestingly, trans-1,2-Bis(3,5-dimethoxyphenyl)ethene, synthesized through Ru-catalyzed homo-olefin metathesis of 3,5-Dimethoxystyrene, exclusively forms the E-isomer []. Notably, within a single symmetric unit, two molecules of this compound adopt distinct conformations: s-syn-anti and all-s-anti. This observation underscores the influence of stereochemistry on the conformational preferences of molecules derived from 3,5-Dimethoxystyrene [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)


